N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of the methoxytetrahydrothiophene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethylphenyl group is then introduced via electrophilic aromatic substitution or other suitable methods. Finally, the methanesulfonamide group is attached through nucleophilic substitution reactions, often using sulfonyl chlorides and amines under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxytetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the functional groups.
Substitution: The trifluoromethylphenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Substituted aromatic compounds with modified functional groups.
Scientific Research Applications
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide
- N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(4-chlorophenyl)methanesulfonamide
- N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(4-bromophenyl)methanesulfonamide
Uniqueness
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3S2/c1-21-13(6-7-22-10-13)9-18-23(19,20)8-11-2-4-12(5-3-11)14(15,16)17/h2-5,18H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCQTUXCVYUCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.